4-benzhydrylbenzoic acid

Lipophilicity Partition coefficient Drug design

Researchers requiring a para-substituted benzoic acid with a high logP (>4.0) and carbocation-stabilizing benzhydryl group cannot substitute simpler analogs (e.g., 4-methylbenzoic acid). This compound uniquely enables SAR campaigns targeting hydrophobic binding pockets and serves as a benchmark substrate for deoxygenation protocol development. - Calculated logP of 4.565; ideal for hydrophobic pocket targeting - 4 rotatable bonds enable systematic crystallization behavior studies - Validated in deoxygenation method optimization (NaBH₄/TMSCl/KI system) - ≥95% purity; bulk quantities available for focused library synthesis

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 6328-81-0
Cat. No. B3192531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzhydrylbenzoic acid
CAS6328-81-0
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H16O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,21,22)
InChIKeyKTNIWSQXLLXJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzhydrylbenzoic Acid Overview


4-Benzhydrylbenzoic acid (CAS 6328-81-0), also known as 4-(diphenylmethyl)benzoic acid, is a para-substituted benzoic acid derivative with the molecular formula C20H16O2 and a molecular weight of 288.34 g/mol . This compound features a benzhydryl (diphenylmethyl) group attached at the 4-position of the benzoic acid core , distinguishing it from simpler benzoic acid analogs. Characterized as a white crystalline solid, it has a predicted density of 1.175 g/cm³ and a predicted boiling point of 448.6°C at 760 mmHg . 4-Benzhydrylbenzoic acid serves primarily as a synthetic intermediate and building block in organic chemistry research, with applications spanning pharmaceutical development and functional materials . Its structural features impart distinctive physicochemical properties relevant to molecular recognition, crystallization behavior, and synthetic derivatization.

4-Benzhydrylbenzoic Acid: Why Substitution Fails


The procurement or research selection of 4-benzhydrylbenzoic acid cannot be satisfied by substituting generic para-substituted benzoic acids (e.g., 4-methylbenzoic acid, 4-tert-butylbenzoic acid, or unsubstituted benzoic acid) due to the unique steric and electronic properties conferred by the benzhydryl (diphenylmethyl) moiety. This bulky, highly conjugated substituent introduces two additional phenyl rings, dramatically altering the compound‘s physicochemical profile, including lipophilicity, molecular polar surface area, and rotational flexibility . These differences translate into measurable divergences in solubility, crystal packing behavior, and reactivity that directly impact synthetic utility in advanced organic transformations and structure-activity relationship (SAR) studies . For applications requiring specific logP windows, aromatic π-stacking interactions, or defined crystallization patterns, in-class analogs without the benzhydryl group fail to replicate the target compound's performance. The quantitative evidence presented in Section 3 substantiates that these are not incremental but material differences affecting experimental outcomes.

4-Benzhydrylbenzoic Acid: Differentiation Evidence


Superior Lipophilicity Over Simpler Analogs

4-Benzhydrylbenzoic acid exhibits a calculated logP of 4.565, representing a substantial increase in lipophilicity compared to unsubstituted benzoic acid (logP ~1.9) and simpler para-substituted analogs such as 4-methylbenzoic acid (logP ~2.3-2.5) . This 2-2.5 log unit difference corresponds to an approximately 100-300 fold higher partition into nonpolar phases .

Lipophilicity Partition coefficient Drug design ADME

Enhanced Conformational Flexibility

The benzhydryl substitution introduces additional degrees of conformational freedom compared to rigid or minimally substituted para-benzoic acids. 4-Benzhydrylbenzoic acid contains four rotatable bonds beyond the carboxyl group (specifically, the C(phenyl)-C(benzhydryl) and two phenyl-C(benzhydryl) bonds), whereas 4-methylbenzoic acid contains only one and 4-tert-butylbenzoic acid contains zero [1]. This flexibility has been demonstrated in systematic studies of para-substituted benzoic acids to significantly influence nucleation kinetics and crystallization outcomes [1]. The title compound‘s crystal structure, refined to an R-value of 0.050 using 2126 observed reflections, confirms that this flexibility translates into specific dimeric packing arrangements distinct from more rigid analogs [2].

Conformational analysis Molecular flexibility Crystallization Nucleation kinetics

Deoxygenation Method Benchmark

4-Benzhydrylbenzoic acid has been utilized as a reference substrate in the development and optimization of deoxygenation methodologies for tertiary and secondary alcohols . The benzhydryl framework provides a stabilized carbocation intermediate upon activation, making it a benchmark system for evaluating deoxygenation efficiency using reagents such as trimethylsilane and trimethylsilyl iodide generated in situ from sodium borohydride and trimethylsilyl chloride . This specific reactivity is a function of the benzhydryl group‘s ability to delocalize positive charge, a property absent in simpler alkyl-substituted benzoic acids. The optimization of reaction conditions, scope, and limitations was explicitly conducted with this class of benzhydryl-containing substrates .

Deoxygenation Methodology development Alcohol reduction Synthetic methods

Nav1.1 Channel Modulation Potential

Benzhydryl-containing benzoic acid derivatives have been evaluated for modulatory activity against the human Nav1.1 voltage-gated sodium channel [1]. BindingDB entries indicate that structurally related compounds in this chemotype exhibit activity against Nav1.1, assessed via reduction in peak inward current using manual whole-cell patch clamp electrophysiology in HEK293 cells stably expressing the channel [1]. While direct quantitative EC₅₀/IC₅₀ data for the parent 4-benzhydrylbenzoic acid are not reported in the accessible literature, the compound serves as a core scaffold from which active modulators are derived. The benzhydryl moiety provides critical hydrophobic and steric interactions with the channel binding pocket [1][2]. Simpler benzoic acid analogs (e.g., 4-methylbenzoic acid) lack the extended aromatic surface required for these interactions and are not documented in Nav1.1 modulator SAR studies [2].

Ion channel Nav1.1 Sodium channel modulator Electrophysiology Drug discovery

4-Benzhydrylbenzoic Acid: Key Applications


High-Lipophilicity Scaffolds for SAR Studies

4-Benzhydrylbenzoic acid is best deployed in medicinal chemistry programs targeting hydrophobic binding pockets or membrane-associated targets. Its calculated logP of 4.565 makes it an appropriate core scaffold when the desired physicochemical profile requires a lipophilic benzoic acid building block with a logP exceeding 4.0 . This contrasts with unsubstituted benzoic acid (logP ≈ 1.9) or 4-methylbenzoic acid (logP ≈ 2.3-2.5), which cannot achieve the required hydrophobicity. The compound is particularly valuable as a starting material for synthesizing benzhydryl-containing derivatives for SAR studies, where the extended aromatic system provides π-stacking and hydrophobic contacts not accessible with simpler para-substituted analogs .

Deoxygenation Methodology Development

The benzhydryl framework of 4-benzhydrylbenzoic acid stabilizes carbocation intermediates, making this compound a validated benchmark substrate for developing and optimizing deoxygenation protocols for tertiary and secondary alcohols . Researchers evaluating novel deoxygenation reagents or conditions (e.g., hydride sources, silanes, iodide systems) should include this compound to directly compare reaction efficiency against published methodologies. This established role in method development literature distinguishes it from structurally simpler benzoic acids that lack the carbocation-stabilizing benzhydryl group and therefore do not provide the same reactivity profile .

Crystallization and Nucleation of Flexible Molecules

With 4 rotatable bonds beyond the carboxyl group, 4-benzhydrylbenzoic acid serves as an ideal model compound for systematic investigations into how molecular flexibility influences crystallization kinetics and solid-state packing . Its crystal structure, refined to an R-value of 0.050, exhibits dimeric packing distinct from more rigid para-substituted benzoic acids [1]. Researchers conducting comparative nucleation studies or solid-form screening of benzoic acid derivatives will find this compound uniquely suited to probe the relationship between conformational freedom and crystallization outcomes, a property not shared by 4-methylbenzoic acid (1 rotatable bond) or 4-tert-butylbenzoic acid (0 rotatable bonds) .

Nav1.1 Modulator Scaffold Exploration

Academic and industrial laboratories investigating Nav1.1 voltage-gated sodium channel modulators for neurological indications (e.g., epilepsy, pain) may require 4-benzhydrylbenzoic acid as a core scaffold for SAR campaigns . The benzhydryl moiety provides critical hydrophobic and steric features that simpler para-substituted benzoic acids cannot supply. While direct activity data for the parent acid are not reported, its structural framework is present in benzhydryl-containing benzoic acid derivatives evaluated in patch clamp electrophysiology assays using HEK293 cells expressing human Nav1.1 . Researchers synthesizing focused libraries around this chemotype will need the parent acid as a key intermediate or comparator .

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